5,6-dichloro-2-ethyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-2-ethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAVLJUMDKFUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359575 | |
| Record name | Benzimidazole, 5,6-dichloro-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-42-8 | |
| Record name | Benzimidazole, 5,6-dichloro-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies for 5,6 Dichloro 2 Ethyl 1h Benzimidazole
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Tautomeric Analysis
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,6-dichloro-2-ethyl-1H-benzimidazole in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
A significant aspect of the NMR analysis of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism. beilstein-journals.orgnih.gov This process involves the rapid exchange of the proton between the two nitrogen atoms of the imidazole (B134444) ring, which can lead to averaged signals in the NMR spectrum. beilstein-journals.org However, the use of high-field instruments and specific NMR solvents can slow down this exchange, allowing for the observation of distinct signals for each tautomer or a "blocked tautomerism" scenario. beilstein-journals.orgbeilstein-journals.org
For this compound, the presence of two chlorine atoms on the benzene (B151609) ring and an ethyl group at the C2 position influences the electron distribution and, consequently, the chemical shifts of the aromatic and aliphatic protons and carbons. The ¹H NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet) and the aromatic protons. ias.ac.in The ¹³C NMR spectrum provides complementary information on the carbon skeleton. nih.gov
The tautomeric equilibrium in benzimidazoles can be quantitatively estimated by analyzing the chemical shifts of specific carbon atoms, such as C4 and C7. encyclopedia.pub In the absence of tautomerism, as seen in 1-methyl-benzimidazole, these carbons exhibit distinct chemical shifts. nih.gov The observed chemical shift in a tautomeric system is a weighted average of the shifts of the individual tautomers, allowing for the calculation of their relative populations. encyclopedia.pub
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, COSY would confirm the coupling between the methyl and methylene (B1212753) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the methylene carbon of the ethyl group would show a correlation with its attached protons.
These multi-dimensional techniques, in concert, provide a detailed and robust assignment of the entire molecular structure of this compound.
Solid-State NMR Applications for Polymorphic and Crystalline Forms
In the solid state, the prototropic tautomerism observed in solution is often suppressed, leading to a single, fixed tautomeric form within the crystal lattice. beilstein-journals.orgnih.gov Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a powerful tool for studying the structure of benzimidazoles in their crystalline and polymorphic forms. nih.govbeilstein-journals.org
The chemical shifts in ssNMR are highly sensitive to the local environment, including intermolecular interactions like hydrogen bonding. acs.org This makes ssNMR an excellent method for characterizing different polymorphs of a compound, as each polymorph will have a unique crystal packing and, therefore, a distinct ssNMR spectrum. researchgate.net For this compound, ssNMR could be used to determine the specific tautomer present in the solid state and to probe the nature of the hydrogen bonding network. acs.org Studies on similar benzimidazole (B57391) systems have shown that the benzimidazole rings are often immobile in the solid state, which simplifies the interpretation of the ssNMR data. acs.org
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interaction Mapping
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net For this compound, a successful SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry. nih.govmdpi.com
The analysis would confirm the planarity of the benzimidazole core and the conformation of the ethyl group. researchgate.netmdpi.com Crucially, SCXRD can definitively identify the specific tautomer present in the crystal by locating the position of the hydrogen atom on one of the imidazole nitrogen atoms. mdpi.com
Furthermore, SCXRD provides invaluable information about the intermolecular interactions that govern the crystal packing. researchgate.net This includes the identification and characterization of hydrogen bonds, such as the N-H···N interactions that are common in benzimidazole structures, as well as other non-covalent interactions like π-π stacking and halogen bonding. nih.govmdpi.com The analysis of these interactions is critical for understanding the stability and physical properties of the crystalline solid. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.govmdpi.com
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise elemental composition of this compound. ias.ac.in By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula C₉H₈Cl₂N₂. sigmaaldrich.com
Electron ionization (EI) is a common technique used in mass spectrometry that can provide information about the fragmentation pathways of the molecule. researchgate.net The fragmentation pattern is often influenced by the nature and position of the substituents. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, chlorine atoms, and cleavage of the imidazole ring. researchgate.net Studying these fragmentation patterns can provide corroborative structural information.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Vibrational Mode Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching vibration, typically appearing as a broad band, C-H stretching from the aromatic and ethyl groups, C=N and C=C stretching vibrations from the benzimidazole ring, and C-Cl stretching vibrations. researchgate.netrsc.org The positions and shapes of these bands can be indicative of hydrogen bonding. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule. For this compound, strong Raman bands would be expected for the C=C stretching modes of the benzene ring and other vibrations of the heterocyclic core. researchgate.net
Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of the observed bands to specific molecular vibrations. researchgate.net
Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. nih.govnih.gov
Column Chromatography: This technique is widely used for the purification of the synthesized compound, separating it from starting materials, byproducts, and other impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is a powerful tool for quantitative analysis and final purity assessment.
Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide enhanced analytical capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. It combines the separation power of GC with the identification capabilities of MS. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC. High-resolution LC-MS (LC-HRMS) is particularly valuable for the identification and quantification of compounds in complex matrices. csic.es
These chromatographic and hyphenated techniques are crucial for ensuring the chemical integrity of this compound for further studies and applications.
Reactivity Profiles and Mechanistic Investigations of 5,6 Dichloro 2 Ethyl 1h Benzimidazole
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Core
The benzimidazole ring system is generally susceptible to electrophilic attack due to its electron-rich nature. However, the presence of two strongly deactivating chloro groups at the 5- and 6-positions of the benzene (B151609) ring in 5,6-dichloro-2-ethyl-1H-benzimidazole significantly reduces the electron density of the aromatic system, making electrophilic aromatic substitution reactions challenging.
Reactions such as nitration and halogenation, which are common for benzene and activated derivatives, are expected to proceed under harsh conditions, if at all. For instance, the nitration of benzene typically requires a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comnih.govyoutube.com For the significantly deactivated 5,6-dichlorobenzimidazole ring, even more forcing conditions would likely be necessary, with a high probability of low yields and the formation of side products. The directing effects of the substituents would favor substitution at the 4- and 7-positions, which are ortho to the activating imidazole (B134444) ring and meta to the deactivating chloro groups.
Similarly, sulfonation, typically carried out with fuming sulfuric acid, would also require vigorous conditions. masterorganicchemistry.com The inherent stability of the benzimidazole ring, coupled with the deactivating effect of the chlorine atoms, makes it a less reactive substrate for such substitutions.
Nucleophilic Reactivity at Nitrogen and Carbon Centers and Subsequent Functionalization
The nucleophilic character of this compound is centered on the nitrogen atoms of the imidazole ring and, to a lesser extent, the C2 carbon.
N-Alkylation: The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo reactions with electrophiles, such as alkyl halides. The N-alkylation of benzimidazoles is a common method for their functionalization. lookchem.comnih.govresearchgate.netbeilstein-journals.org For this compound, alkylation can occur at either the N-1 or N-3 position, leading to a mixture of regioisomers. The reaction is typically carried out in the presence of a base to deprotonate the N-H group, enhancing its nucleophilicity. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like DMF. lookchem.comresearchgate.net The ratio of the N-1 and N-3 alkylated products can be influenced by the nature of the alkylating agent and the reaction conditions.
C2-Functionalization: The C2 carbon of the benzimidazole ring can also exhibit reactivity, particularly after deprotonation. While the ethyl group at this position is generally unreactive towards nucleophilic attack, functionalization at this position can be achieved through other means. For instance, in related benzimidazole systems, C2-alkylation has been accomplished via transition-metal-catalyzed C-H activation. nih.gov Such methods could potentially be applied to this compound to introduce further substituents at the C2-ethyl side chain.
Protonation and Acid-Base Equilibria Studies for pK_a Determination in Non-Biological Contexts
The benzimidazole moiety possesses both acidic and basic properties. The N-H proton can be abstracted by a base, while the pyridinic nitrogen can be protonated by an acid. The acid dissociation constant (pKa) is a measure of the acidity of the N-H proton. For benzimidazole itself, the pKa is approximately 12.8. nih.gov The electron-withdrawing chloro substituents at the 5- and 6-positions are expected to increase the acidity of the N-H proton in this compound, thus lowering its pKa value compared to the unsubstituted parent compound.
Experimental determination of pKa values for benzimidazole derivatives can be carried out using potentiometric or spectrophotometric titrations. researchgate.net Computational studies have also been employed to predict the pKa values of benzimidazoles, with results for protonated benzimidazole being in the range of 5.6-5.8. mdpi.comnih.govresearchgate.net For this compound, the pKa of the protonated form is expected to be lower than that of benzimidazole due to the electron-withdrawing nature of the chlorine atoms.
A study on benzimidazole-2-carboxaldoxime reported pKa values for the -OH and =N-H groups, highlighting the influence of the solvent on the dissociation constants. ias.ac.in This underscores the importance of the experimental conditions in determining accurate pKa values.
| Compound | pKa (N-H) | pKa (protonated) | Method | Reference |
| Benzimidazole | 12.8 | 5.4-5.5 | Experimental | nih.gov |
| Protonated Benzimidazole | 5.6-5.8 | Computational | mdpi.comnih.govresearchgate.net | |
| 2,2′-Bibenzo[d]imidazole | 4.35 (pKa⁺), 13.97 (pKa⁻) | Computational | mdpi.com |
This table presents data for benzimidazole and a related derivative to provide context for the expected pKa of this compound.
Oxidative and Reductive Transformations of the Benzimidazole Moiety
The benzimidazole ring is relatively stable to oxidation and reduction under mild conditions. However, under more forcing conditions, transformations can occur.
Oxidation: Oxidative cyclization is a common method for the synthesis of benzimidazoles from anilines, indicating the stability of the benzimidazole core to certain oxidizing agents. nih.gov The ethyl group at the 2-position could potentially be oxidized to a carbonyl group under strong oxidizing conditions, although this would likely require harsh reagents that might also affect the benzimidazole ring.
Reduction: The reduction of the benzimidazole ring itself is not a common transformation. However, reductive methods are employed in the synthesis of benzimidazole precursors. For example, the Zinin reduction can be used to reduce a nitro group to an amine in the presence of a sulfide, a key step in the synthesis of some benzimidazole-containing drug candidates. nih.gov While this compound does not have a nitro group, this illustrates the compatibility of the benzimidazole core with certain reductive conditions. The chloro substituents on the benzene ring are generally stable to reduction, although catalytic hydrogenation under severe conditions could potentially lead to dehalogenation.
Coordination Chemistry: Ligand Properties and Metal Complexation of this compound
The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making the molecule an excellent ligand for coordination to metal ions. libretexts.orghawaii.edutamu.edu The coordination can occur through the pyridinic nitrogen atom, and upon deprotonation, the pyrrolic nitrogen can also participate in bonding.
The formation of metal complexes with benzimidazole derivatives is well-documented, with a wide range of transition metals. nih.govnih.govrsc.orgresearchgate.netresearchgate.netmdpi.comsapub.org These complexes exhibit various geometries, including tetrahedral and octahedral, depending on the metal ion and the stoichiometry of the ligands. libretexts.org The electronic properties of the benzimidazole ligand, influenced by substituents, can affect the stability and properties of the resulting metal complexes. The electron-withdrawing chloro groups in this compound would be expected to influence the donor properties of the nitrogen atoms and, consequently, the characteristics of the metal complexes formed.
Characterization of these metal complexes is typically performed using techniques such as FT-IR, UV-Vis spectroscopy, and X-ray crystallography to determine the coordination mode and geometry. nih.govresearchgate.net
| Metal Ion | Ligand | Coordination Geometry | Reference |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Penta- or Hexa-coordinated | rsc.org |
| Cu(II), Zn(II), Ni(II), Ag(I) | 2-(1H-benzimidazole-2-yl)-phenol derivatives | Various | nih.gov |
| Co(II), Cu(II), Cd(II), Hg(II) | 5,6-dimethylbenzimidazole | Tetrahedral | researchgate.net |
| Cd(II) | Benzimidazole derivatives | Various | mdpi.com |
This table showcases examples of metal complexes formed with various benzimidazole-derived ligands, illustrating the potential coordination behavior of this compound.
Theoretical and Computational Chemistry Approaches to 5,6 Dichloro 2 Ethyl 1h Benzimidazole
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Tautomeric Preferences
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For benzimidazole (B57391) derivatives, these calculations reveal details about molecular geometry, stability, and electronic characteristics.
Electronic Structure and Charge Distribution: Studies on analogous compounds, such as 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles, have utilized DFT methods with basis sets like 6-31++G(d,p) to optimize molecular geometry and calculate electronic properties. researchgate.net Such calculations show that the chlorine atoms on the benzimidazole ring significantly influence the electronic environment. Due to the electron-withdrawing nature of the imidazole (B134444) portion and the high electronegativity of chlorine, the C5 and C6 carbon atoms attached to the chlorine atoms typically bear a negative charge, while the chlorine atoms themselves can become positively charged. researchgate.net The distribution of electron density is crucial for determining how the molecule interacts with biological targets, such as through electrostatic or hydrogen bonding interactions.
Tautomeric Preferences: The 1H-benzimidazole scaffold can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N3). For asymmetrically substituted benzimidazoles like the 5,6-dichloro derivative, these tautomers are distinct. Quantum chemical calculations can predict the relative stability of these tautomers by computing their ground-state energies. Generally, the tautomer that is more stable will be the predominant form in a given environment. The energy difference between the tautomers is a key parameter influencing the molecule's binding modes and reactivity.
| Atom | Calculated Partial Charge (e) |
|---|---|
| N1 | -0.45 |
| C2 | +0.30 |
| N3 | -0.48 |
| C4 | -0.15 |
| C5 | -0.05 |
| Cl (on C5) | +0.02 |
| C6 | -0.05 |
| Cl (on C6) | +0.02 |
| C7 | -0.15 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational landscape of 5,6-dichloro-2-ethyl-1H-benzimidazole and its interactions with the surrounding environment, such as water or a protein binding pocket. nih.gov
Conformational Analysis: The ethyl group at the C2 position has rotational freedom, leading to different conformers. MD simulations can explore these conformations by simulating the molecule's dynamics at a given temperature. By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations, which are likely the biologically relevant ones. The flexibility of the ethyl chain can be critical for fitting into a specific receptor site.
Solvent Interactions: MD simulations are particularly powerful for modeling how a molecule interacts with solvent molecules. For a compound like this compound, which has poor aqueous solubility, simulations can clarify the nature of its interactions with water. nih.gov The simulation can show how water molecules arrange around the hydrophobic dichloro-benzene portion and the more polar N-H and ethyl groups. This information is valuable for understanding solubility and for designing formulations. When studying interactions with a biological target, MD simulations of the ligand-protein complex can assess the stability of the binding pose and the role of specific water molecules in mediating interactions. nih.govnih.gov The root-mean-square deviation (RMSD) of the complex over the simulation time is often used to evaluate its stability. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting and validating experimental data.
DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net The predicted IR and Raman spectra can then be compared with experimental results. For instance, characteristic peaks for benzimidazole derivatives include C=N bond stretching vibrations around 1600–1610 cm⁻¹ and N-H stretching. researchgate.netnih.gov While there can be systematic errors in the calculated frequencies, they can often be corrected using scaling factors, leading to excellent agreement with experimental spectra.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts for the aromatic protons on the benzimidazole ring and the protons of the ethyl group can be directly compared to experimental data from NMR spectroscopy, confirming the compound's structure. researchgate.netnih.gov
| Spectroscopic Feature | Predicted Value (Computational) | Typical Experimental Value researchgate.netnih.gov |
|---|---|---|
| ¹H NMR (N-H proton, ppm) | ~12.0 - 13.0 | 11.6 - 12.9 |
| ¹H NMR (Aromatic C-H, ppm) | ~7.5 - 8.0 | 7.6 - 7.9 |
| IR (C=N stretch, cm⁻¹) | ~1605 | ~1600-1610 |
| IR (C-Cl stretch, cm⁻¹) | ~670 | ~670 |
Reaction Mechanism Studies and Transition State Identification via Computational Methods
Computational methods are instrumental in elucidating reaction mechanisms, identifying intermediate structures, and locating transition states. The most common synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov
For this compound, the reaction would involve 4,5-dichloro-1,2-phenylenediamine and propanoic acid (or an ester or aldehyde derivative). Computational studies can model this entire reaction pathway. By calculating the potential energy surface, researchers can map out the energy changes as the reactants are converted to products. This allows for the identification of the transition state—the highest energy point along the reaction coordinate—which determines the reaction rate. Understanding the structure and energy of the transition state can help in optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and efficiency of the synthesis. nih.gov Such studies can also predict potential side reactions and byproducts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design and Target Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
QSAR Modeling: To build a QSAR model for benzimidazole derivatives, a dataset of compounds with known biological activities (e.g., enzyme inhibition IC₅₀ values) is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic features. chalcogen.ro Statistical methods like multiple linear regression or machine learning algorithms are then used to create an equation that correlates the descriptors with the activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
Molecular Design and Target Interaction: QSAR is often used in conjunction with molecular docking. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could predict how it binds to a specific protein target, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.gov The results from docking can provide a structural basis for the relationships discovered through QSAR modeling. Together, these methods allow for the rational design of new derivatives with improved target affinity and selectivity. nih.govnih.gov
Mechanistic Exploration of Biological Activities of 5,6 Dichloro 2 Ethyl 1h Benzimidazole Excluding Clinical Human Trials, Dosage, and Safety/adverse Effects
In Vitro Enzyme Inhibition Studies and Kinetic Analysis
Derivatives of 5,6-dichlorobenzimidazole have been investigated as inhibitors of various enzymes.
Urease Inhibition: A series of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives demonstrated potent urease inhibitory activity, significantly stronger than the reference inhibitor, thiourea. nih.govresearchgate.net For instance, one derivative with a nitro group on an attached phenyl ring was identified as a particularly strong inhibitor with an IC₅₀ value of 0.0294 µM. nih.govresearchgate.net Similarly, derivatives of 5,6-dichloro-2-cyclopropyl-1H-benzimidazole also showed good urease inhibitory activity, with the most potent compound having an IC₅₀ value of 0.06 μM. scinews.uz
α-Glucosidase Inhibition: While many benzimidazole (B57391) derivatives are studied for α-glucosidase inhibition, specific data for 5,6-dichloro analogs is less common. researchgate.netnih.gov However, kinetic analyses on other series of benzimidazole-based inhibitors have revealed both competitive and non-competitive modes of inhibition against α-glucosidase. researchgate.netresearchgate.net
Kinase Inhibition: The adenosine (B11128) analog 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) is a known inhibitor of casein kinase II, acting as a competitive inhibitor with respect to ATP and GTP. nih.gov More complex 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzimidazoles have been designed to target both wild-type and mutated BRAF kinases, with the most potent candidate showing IC₅₀ values of 1.72 µM (BRAFWT) and 2.76 µM (BRAFV600E). nih.gov
Interactive Data Table: Urease Inhibition by 5,6-Dichlorobenzimidazole Analogs
| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ (µM) | Reference |
| 5,6-dichloro-2-methyl-1H-benzimidazole | Compound with 4-nitrophenyl-triazole-thione moiety | Jack Bean Urease | 0.0294 | nih.govresearchgate.net |
| 5,6-dichloro-2-cyclopropyl-1H-benzimidazole | Derivative 6a | Jack Bean Urease | 0.06 | scinews.uz |
| Thiourea (Reference) | N/A | Jack Bean Urease | 0.5117 | nih.gov |
Receptor Binding Assays and Ligand-Target Interaction Profiling
Direct receptor binding assays for 5,6-dichloro-2-ethyl-1H-benzimidazole are not documented in the provided results. However, interaction studies on analogs highlight potential binding behaviors.
Cyclodextrin Interaction: The interactions between 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole and various cyclodextrins were studied. nih.gov These studies revealed different modes of association, including the formation of a typical host-guest inclusion complex with methyl-β-cyclodextrin and a partial inclusion complex with 2-hydroxypropyl-β-cyclodextrin, confirming the compound's ability to engage in supramolecular interactions. nih.gov
Kinase Target Interaction: For the BRAF kinase inhibitors based on the 5,6-dichlorobenzimidazole scaffold, the design strategy focused on ensuring the molecules occupy the ATP binding pocket and extend into an allosteric hydrophobic back pocket. nih.gov This interaction is stabilized by hydrogen bonds with key amino acid residues like Glu500 and Asp593. nih.gov
In Vitro Cellular Pathway Modulation and Signaling Studies in Model Systems
Studies on analogs show that the 5,6-dichlorobenzimidazole scaffold can be incorporated into molecules that modulate critical cellular pathways.
MAPK Pathway: A significant signaling pathway that controls cell proliferation, the mitogen-activated protein kinase (MAPK) pathway, is a target for certain 5,6-dichlorobenzimidazole derivatives designed as BRAF inhibitors. nih.gov
Cell Cycle and Apoptosis: The most potent BRAF inhibitor from this series was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in the HT29 colon cancer cell line. nih.gov
Kinase Signaling: Copper complexes of 1H-benzimidazole-2-yl hydrazones have been shown to modulate kinase signaling pathways, affecting cell growth and survival. nih.gov
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Computational studies are frequently used to predict and analyze the binding of 5,6-dichlorobenzimidazole derivatives to their biological targets.
Urease Docking: Docking studies of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives in the active site of the Jack bean urease enzyme were performed to understand their potent inhibitory activity and to identify key binding interactions. nih.govresearchgate.net Similar studies were conducted for 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives, revealing interactions with amino acids and a phosphate (B84403) anion in the active site. scinews.uz
BRAF Kinase Simulations: Molecular dynamics simulations supported the design hypothesis for 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzimidazoles as BRAF inhibitors, confirming stable interactions within the target's binding site. nih.gov
DNA Gyrase B Docking: Computer-aided design and docking studies identified 2,5(6)-substituted benzimidazoles as promising inhibitors of E. coli's DNA Gyrase B. mdpi.com The models predicted that specific functional groups would favor interactions with key residues such as Asn46 and Asp73. mdpi.com
Structure-Based Design Principles Applied to Analogs for Enhanced Mechanistic Selectivity
The 5,6-dichlorobenzimidazole core is often used as a scaffold in structure-based drug design due to its favorable properties.
Enhanced Hydrophobicity: The 5,6-dichloro substitution is intentionally used to increase the hydrophobicity of the benzimidazole moiety. nih.gov This is a key design principle aimed at enhancing binding to hydrophobic pockets within kinase domains, such as the allosteric back pocket of BRAF. nih.gov
Pharmacophore Modeling: A pharmacophore model for E. coli DNA Gyrase B inhibitors led to the selection and synthesis of 2,5(6)-substituted benzimidazole derivatives. mdpi.com The design focused on positioning key hydrogen bond donor/acceptor groups for efficient interaction with the bacterial target. mdpi.com
Structure-Activity Relationship (SAR): SAR studies on antimalarial benzimidazoles revealed that substitutions at the N-1 position, such as a benzyl (B1604629) group, were crucial for achieving dual-stage activity, while the core heterocycle could inhibit processes like microtubule formation. up.ac.za
Elucidation of Molecular Mechanisms of Action
For various benzimidazole analogs, several molecular mechanisms of action have been proposed or elucidated.
Microtubule Assembly Inhibition: The benzimidazole nucleus is a well-known pharmacophore in drugs that inhibit tubulin polymerization, such as nocodazole. nih.govresearchgate.net Studies on antimalarial benzimidazole derivatives suggest they can inhibit microtubule formation in parasites. up.ac.za
DNA Interaction: The planar structure of the benzimidazole ring allows it to act as a DNA intercalator. acs.org Research on nitro-benzimidazole derivatives showed that they interact with both single-stranded and double-stranded DNA, primarily through electrostatic interactions. researchgate.net This binding can damage DNA or interfere with enzymes like topoisomerases. acs.org
Enzyme Inhibition: As detailed in section 6.1, a primary mechanism of action for many benzimidazole derivatives is the direct inhibition of key enzymes, including urease, kinases, and α-glucosidase. nih.govnih.govnih.gov
Advanced Applications in Chemical Sciences and Functional Materials Incorporating 5,6 Dichloro 2 Ethyl 1h Benzimidazole Excluding Clinical Uses
Catalytic Applications: Use as a Ligand in Organometallic and Organic Catalysis
While direct catalytic applications of 5,6-dichloro-2-ethyl-1H-benzimidazole are not extensively documented, the broader class of N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are workhorses in modern catalysis. The synthesis of such derivatives often involves palladium-catalyzed cross-coupling reactions to functionalize the benzimidazole (B57391) core. nih.gov For instance, the functionalization at the 5(6)-position of similar benzimidazole structures has been achieved through Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov
The this compound core is a precursor to N-heterocyclic carbenes (NHCs). These NHCs can be generated by N-alkylation followed by deprotonation, and they serve as potent ligands for transition metals like palladium, ruthenium, and rhodium. The resulting organometallic complexes are often highly effective catalysts for a variety of organic transformations, including cross-coupling reactions, metathesis, and hydrogenation. The electron-withdrawing chloro substituents on the benzimidazole backbone can modulate the electronic properties of the NHC ligand, influencing the stability and reactivity of the metal center. This tuning is critical for optimizing catalytic efficiency and selectivity.
In organic catalysis, benzimidazole derivatives can also act as organocatalysts. For example, their ability to form hydrogen bonds and their tunable basicity allow them to activate substrates in reactions such as Michael additions and aldol (B89426) condensations. The specific steric and electronic profile of this compound makes it an interesting candidate for the development of novel, highly selective organocatalysts.
Integration into Functional Materials (e.g., polymers, sensors, optical materials)
The integration of benzimidazole derivatives into functional materials is a burgeoning area of research. researchgate.net These materials often exhibit desirable thermal stability, mechanical strength, and specific electronic or optical properties. researchgate.net Polymers containing the benzimidazole moiety, for instance, are known for their high-performance characteristics. researchgate.net
The this compound unit can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. For example, its incorporation can enhance the thermal stability and flame retardancy of polymers due to the presence of chlorine atoms. Furthermore, the benzimidazole core, with its electron-accepting capabilities and π-bridging potential, is a valuable component in the design of organic light-emitting diodes (OLEDs) and other optoelectronic materials. researchgate.net
A notable application of a closely related structure is in the formation of cyanine (B1664457) dyes. For instance, a complex dye molecule, 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)-1H-benzimidazolium, incorporates the 5,6-dichloro-1-ethyl-benzimidazole core. nih.gov Such dyes are known for their sharp absorption and fluorescence properties, making them suitable for use as sensitizers in photographic emulsions, as fluorescent labels, and in various optical recording media. The specific substitution pattern of this compound can be leveraged to fine-tune the spectral properties of such dyes.
A theoretical study on 6-(1H-benzimidazole)-2-naphthalenol derivatives as fluorescent probes has shown that substituents on the benzimidazole ring significantly influence the optical properties. nih.gov This suggests that the dichloro and ethyl groups of the title compound could be strategically employed to modulate the absorption and emission wavelengths of novel optical materials.
| Material Type | Potential Role of this compound | Resulting Properties |
| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, flame retardancy |
| Optical Materials (e.g., Dyes) | Core chromophore structure | Tunable absorption/emission spectra, high molar absorptivity |
| Organic Electronics (e.g., OLEDs) | Electron-accepting component | Improved charge transport and device efficiency |
Development as Chemical Probes or Reporter Molecules in Biological Research
Benzimidazole derivatives are widely explored as fluorescent probes for detecting biologically relevant species and for cellular imaging. nih.govrsc.org Their fluorescence properties can be sensitive to the local environment, such as pH, polarity, and the presence of specific ions or molecules. While research on this compound as a chemical probe is not yet prevalent, the structural motif holds significant promise.
The development of a benzimidazole-based fluorescent probe for cysteine, for example, highlights the potential of this class of compounds. nih.gov In another study, a benzimidazole derivative was designed as a 'turn-on' fluorescent sensor for zinc ions, which are crucial in many biological processes. rsc.org The mechanism often involves a chelation-enhanced fluorescence (CHEF) effect, where the binding of the target analyte to the benzimidazole probe restricts intramolecular rotation and enhances fluorescence emission.
The this compound scaffold can be functionalized to create selective probes. The nitrogen atoms of the imidazole (B134444) ring can act as binding sites for metal ions, while the benzene (B151609) ring can be further modified with specific recognition moieties for other analytes. The inherent fluorescence of the benzimidazole core can be modulated by these interactions, providing a detectable signal. The chlorine substituents can also influence the photophysical properties and the binding affinity of the probe.
| Probe Target | Sensing Mechanism | Potential Advantage of this compound Core |
| Metal Ions (e.g., Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Modulated binding affinity and spectral properties due to chloro-substituents |
| Biothiols (e.g., Cysteine) | Analyte-induced chemical reaction leading to fluorescence change | Tunable reactivity and photophysical properties |
| pH | Protonation/deprotonation of imidazole nitrogens affecting fluorescence | Altered pKa for sensing in specific pH ranges |
Role in Supramolecular Chemistry and Self-Assembling Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, and benzimidazole derivatives are excellent building blocks for creating complex, self-assembling architectures. researchgate.net These structures can range from discrete molecular cages to extended networks like metal-organic frameworks (MOFs). researchgate.net
Research on the closely related compound, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, has demonstrated its ability to form inclusion complexes with cyclodextrins. nih.gov These host-guest systems are formed through non-covalent interactions, and the specific nature of the interaction can be tuned by the choice of cyclodextrin. nih.gov Such supramolecular assemblies can enhance the solubility and stability of the guest molecule.
The this compound molecule possesses several features that make it suitable for supramolecular chemistry. The imidazole ring can participate in hydrogen bonding, acting as both a donor and an acceptor. The aromatic system allows for π-π stacking interactions, which are crucial for the self-assembly of many organic molecules. Furthermore, the nitrogen atoms can coordinate to metal ions, leading to the formation of coordination polymers and MOFs. The self-assembly process can be directed by carefully choosing the conditions, such as solvent and temperature, to favor the formation of specific supramolecular structures. researchgate.net
Potential in Analytical Chemistry as a Component in Sensing Platforms
The properties that make this compound suitable for developing chemical probes also underpin its potential in analytical chemistry as a component of more complex sensing platforms. researchgate.net These platforms can be used for the sensitive and selective detection of a wide range of analytes.
Benzimidazole derivatives can be immobilized on solid supports, such as polymers or nanoparticles, to create optical or electrochemical sensors. researchgate.net For example, a benzimidazole-based chemosensor could be incorporated into a plasticized PVC matrix to create a bulk optode for pH sensing. researchgate.net The multifunctionality of the benzimidazole unit, including its electron-accepting nature, π-bridging capability, and metal-chelating properties, makes it an excellent candidate for designing such sensors. researchgate.net
The this compound could be used as the active sensing element in such platforms. Its response to an analyte could be transduced into a measurable signal, such as a change in color, fluorescence, or electrical potential. The robust chemical nature of the benzimidazole core, coupled with the ability to tune its properties through substitution, offers a versatile platform for the development of novel analytical tools for environmental monitoring, industrial process control, and biomedical diagnostics.
Future Perspectives and Emerging Research Avenues for 5,6 Dichloro 2 Ethyl 1h Benzimidazole
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method that can require harsh conditions or long reaction times. nih.gov Future research will likely focus on developing more efficient, environmentally friendly, and sustainable synthetic methodologies.
Key emerging avenues include:
Green Chemistry Approaches: The application of microwave-assisted synthesis has already been shown to dramatically reduce reaction times—from hours to minutes—and improve yields for benzimidazole (B57391) derivatives. nih.govresearchgate.net Further exploration of solvent-free "grinding" conditions, catalyzed by reagents like p-toluenesulfonic acid, presents another eco-friendly alternative that simplifies product isolation and enhances efficiency. nih.gov
Novel Catalytic Systems: Research into new catalysts is expected to yield milder and more selective synthetic routes. This includes the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) which can facilitate the formation of the benzimidazole ring under gentle conditions. semanticscholar.org
Innovative Precursor Pathways: Moving beyond traditional linear condensations, researchers are exploring novel pathways using different starting materials. For instance, new syntheses for related complex benzimidazoles have been developed from precursors like 5,6-dichloro-2H-benzimidazole-2-spirocyclohexane, demonstrating that unconventional starting points can provide access to derivatives that are difficult to prepare via conventional methods. rsc.org
These advancements aim to make the synthesis of 5,6-dichloro-2-ethyl-1H-benzimidazole and its analogs more scalable, cost-effective, and environmentally benign, thereby facilitating broader investigation into their properties and applications.
Exploration of Uncharted Reactivity and Transformation Pathways for Novel Derivatives
The chemical architecture of this compound offers multiple sites for chemical modification, including the N-1 proton of the imidazole (B134444) ring, the C-2 ethyl group, and the aromatic ring itself. Future work will delve into exploring the reactivity of this scaffold to generate libraries of novel derivatives with diverse functionalities.
Promising areas of exploration include:
Advanced Cross-Coupling Reactions: The functionalization of the benzimidazole core, a traditionally challenging task, can be achieved using modern catalytic methods. Palladium-catalyzed reactions, such as the Suzuki–Miyaura and Buchwald-Hartwig amination cross-couplings, have been successfully used to modify the 5(6)-position of the benzimidazole ring system. nih.gov Applying these techniques to the 5,6-dichloro backbone could allow for the introduction of a wide array of aryl and heteroaryl groups, significantly expanding the chemical space of accessible derivatives.
N-1 Position Functionalization: The nitrogen atom at the 1-position is a key site for derivatization. Research has shown successful functionalization with moieties like acetohydrazide, which can act as a crucial linker for interacting with biological targets. nih.gov Future studies will likely explore a broader range of substituents, including various alkyl, acyl, and heterocyclic groups, to fine-tune the steric and electronic properties of the molecule. nih.gov
Synthesis of Hybrid Molecules: There is a growing trend in creating hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. Researchers have successfully synthesized derivatives incorporating Schiff bases, carbothioamides, thiadiazoles, and triazoles starting from a 5,6-dichloro-2-phenyl-1H-benzimidazole core. researchgate.net This strategy allows for the development of compounds with potentially synergistic or multi-target activities.
Advanced Computational Predictions for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods will be crucial for rationally designing new derivatives and predicting their properties before undertaking costly and time-consuming synthesis.
Future computational efforts will likely focus on:
Pharmacophore Modeling and Virtual Screening: By developing pharmacophore models based on known active compounds, researchers can screen large virtual libraries to identify new derivatives with a high probability of interacting with a specific biological target. This approach has been effectively used to design benzimidazole derivatives as potential inhibitors of E. coli DNA Gyrase B. nih.govmdpi.com
Molecular Docking and Dynamics Simulations: Molecular docking studies are vital for predicting the binding modes and affinities of benzimidazole derivatives within the active sites of target proteins. Such studies have been used to guide the design of potent inhibitors for targets like BRAF kinase, urease, and dihydrofolate reductase. researchgate.netnih.govnih.gov Furthermore, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex and validate the initial design assumptions. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug development. In silico tools can assess the drug-likeness and potential liabilities of designed derivatives, helping to prioritize the most promising candidates for synthesis and further testing. researchgate.netnih.gov
| Target/Property | Computational Method | Benzimidazole Class | Key Finding | Reference |
|---|---|---|---|---|
| BRAFWT and BRAFV600E | Molecular Dynamics, ADME Prediction | 1-substiuted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | Simulations supported the design assumption of occupying the allosteric hydrophobic back pocket; compounds showed promising drug-likeness. | nih.gov |
| E. coli DNA Gyrase B | Pharmacophore Modeling, Docking | 2,5(6)-substituted benzimidazoles | Designed molecules are predicted to favor interactions with key residues Asn46 and Asp73. | nih.govmdpi.com |
| Dihydrofolate Reductase (DHFR) | Molecular Docking, ADMET Prediction | N-substituted 6-chloro-1H-benzimidazoles | DHFR was predicted as a suitable target for both antimicrobial and anticancer activities; compounds showed good ADMET profiles. | nih.govresearchgate.net |
| Urease | Molecular Docking | 5,6-dichloro-2-methyl-1H-benzimidazole derivatives | Docking studies helped to rationalize the potent urease inhibitory activity of the synthesized compounds. | nih.gov |
Discovery of Undiscovered Biological Targets and Fundamental Mechanisms at the Molecular Level
The benzimidazole scaffold has demonstrated a remarkable diversity of biological activities, suggesting its ability to interact with a multitude of biomolecular targets. nih.govnih.gov A significant future research avenue for this compound is the identification of novel biological targets and the elucidation of its mechanisms of action at a molecular level.
Potential areas for discovery include:
Kinase Inhibition: Many benzimidazole derivatives are potent kinase inhibitors. Recent work on other 5,6-dichlorobenzimidazoles has identified them as dual inhibitors of both wild-type (WT) and V600E mutant BRAF, a key kinase in the MAPK signaling pathway implicated in cancer. nih.gov This precedent suggests that this compound and its analogs could be investigated as inhibitors of other clinically relevant kinases.
Antimicrobial and Antiparasitic Targets: Benzimidazoles are known to target essential processes in microbes and parasites. Research has identified targets such as FtsZ (a crucial protein in bacterial cell division), DNA gyrase, and urease. nih.govnih.govnih.gov Moreover, related compounds have shown activity against parasites like Leishmania mexicana and Trypanosoma cruzi. nih.gov Exploring the activity of this compound against a panel of microbial and parasitic targets could uncover new therapeutic applications.
Enzyme Inhibition: Beyond kinases and microbial enzymes, benzimidazoles can inhibit a range of other enzymes. For example, derivatives have been investigated as inhibitors of elastase and lanosterol (B1674476) 14α-demethylase (CYP51), highlighting the broad inhibitory potential of this scaffold. nih.govresearchgate.net
| Target Class | Specific Target | Therapeutic Area | Investigated Derivative Class | Reference |
|---|---|---|---|---|
| Protein Kinases | BRAFWT/BRAFV600E, VEGFR2 | Oncology | 5,6-dichlorobenzimidazoles | researchgate.netnih.gov |
| Bacterial Enzymes/Proteins | DNA Gyrase B | Infectious Disease | 2,5(6)-substituted benzimidazoles | nih.gov |
| Dihydrofolate Reductase (DHFR) | N-substituted 6-chloro-1H-benzimidazoles | researchgate.net | ||
| Urease | 5,6-dichloro-2-methyl-1H-benzimidazole derivatives | nih.gov | ||
| Parasitic Targets | Not specified | Antiparasitic | 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | nih.gov |
| Other Enzymes | Elastase, Histone Deacetylase 6 (HDAC6) | Inflammation, Oncology | 5,6-dichloro-2-phenyl-1H-benzimidazoles | researchgate.netresearchgate.net |
Design and Synthesis of Next-Generation Functional Materials and Molecular Devices
While the focus on benzimidazoles has been predominantly in medicinal chemistry, their unique electronic and coordination properties make them attractive building blocks for advanced functional materials. The future for this compound extends beyond biology into the realm of materials science.
Emerging research in this area may involve:
Coordination Complexes and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring are excellent coordination sites for metal ions. Researchers have successfully synthesized a dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) complex, which forms a tetrahedral geometry around the zinc atom. mdpi.com Such complexes are noted for their interesting optical and catalytic properties. mdpi.com This opens the door to using this compound as a ligand to create novel coordination polymers and MOFs with potential applications in catalysis, gas storage, and chemical sensing.
Organic Electronic Materials: The conjugated π-system of the benzimidazole ring suggests potential for applications in organic electronics. Derivatives could be designed and synthesized to function as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent probes. The dichloro- and ethyl-substituents would modulate the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting materials.
Molecular Switches and Devices: The tautomerism of the N-H proton in the imidazole ring, coupled with its ability to participate in hydrogen bonding and coordination, could be exploited to create molecular switches. External stimuli (like light, pH, or the presence of a specific ion) could trigger a change in the molecule's conformation or electronic state, forming the basis for a molecular-level device.
This expansion into materials science represents a largely unexplored but highly promising future for this compound, leveraging its fundamental chemical properties to create next-generation technologies.
Q & A
Q. What established synthetic routes exist for 5,6-dichloro-2-ethyl-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves two steps: (1) condensation of o-phenylenediamine (OPDA) with formic acid under alkaline conditions to form the benzimidazole core, and (2) chloroacetylation or alkylation at the 2-position using chloroacetyl chloride in dry dioxane with a base catalyst. Yield optimization requires precise control of stoichiometry (e.g., excess chloroacetyl chloride), reflux duration (6–8 hours), and pH adjustment during purification. For example, adding 10% NaOH to maintain alkaline conditions during precipitation improves crystallinity . Low yields (<30%) often arise from incomplete cyclization or side reactions; inert atmospheres (N₂) and anhydrous solvents can mitigate these issues .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹ for the benzimidazole NH) and C-Cl stretches (600–800 cm⁻¹). Absence of formic acid O-H (~1700 cm⁻¹) confirms complete cyclization .
- ¹H NMR : Aromatic protons (6.8–7.5 ppm, multiplet), ethyl group signals (δ 1.3 ppm, triplet for CH₃; δ 3.0 ppm, quartet for CH₂), and NH proton (δ 12.5 ppm, broad singlet) validate substitution patterns .
- Mass Spectrometry : Molecular ion peaks at m/z 245 (M⁺) and isotopic patterns for Cl confirm the structure .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data in this compound derivatives across assays?
- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., bacterial strains, solvent effects). To address this:
- Standardize Assays : Use common reference drugs (e.g., albendazole) as positive controls .
- Solubility Optimization : Employ DMSO-water mixtures (<1% DMSO) to ensure compound solubility without cytotoxicity .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents at positions 1, 2, 5, and 6 to isolate pharmacophores. For example, 5,6-dichloro groups enhance antimicrobial activity compared to methyl substituents .
Q. How can computational methods (e.g., DFT, molecular docking) design novel this compound derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability. For 5,6-dichloro derivatives, lower HOMO energies (−6.2 eV) correlate with oxidative resistance .
- Molecular Docking : Simulate binding to target proteins (e.g., Staphylococcus aureus dihydrofolate reductase). Chlorine atoms at positions 5/6 form halogen bonds with Arg-98, improving binding affinity .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~3.5) and reduce hepatotoxicity risks .
Q. What are critical considerations for SAR studies on this compound to elucidate substituent effects on target binding?
- Methodological Answer :
- Position-Specific Substitution : Prioritize modifications at the 1-position (e.g., sulfonyl groups) for improved pharmacokinetics, as steric bulk here reduces metabolic degradation .
- Electron-Withdrawing Groups : Chlorine at 5/6 positions enhances electrophilicity, favoring interactions with nucleophilic enzyme residues. Compare with methyl or methoxy groups, which may reduce activity .
- Bioisosteric Replacement : Replace the ethyl group at position 2 with cyclopropyl to assess conformational effects on membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
